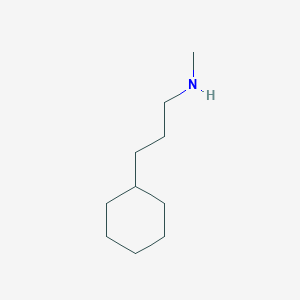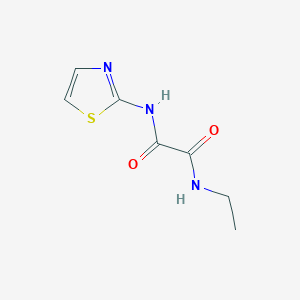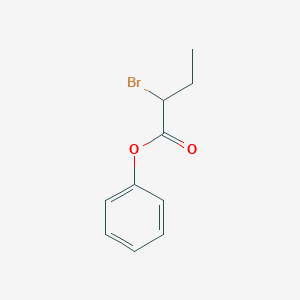
N-methylcyclohexanepropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is C9H13N .
- NMPEA is often formed by the N-methylation of phenylethylamine (PEA) using an enzyme called phenylethanolamine N-methyltransferase .
- At room temperature and pressure, NMPEA exists as a colorless liquid.
N-methylcyclohexanepropanamine: or , is a naturally occurring trace amine.
Métodos De Preparación
Synthetic Routes: NMPEA can be synthesized through the N-methylation of PEA. This reaction involves transferring a methyl group from S-adenosylmethionine (SAM) to the amino group of PEA.
Reaction Conditions: The enzymatic conversion typically occurs in biological systems, but it can also be carried out in vitro using purified enzymes.
Industrial Production: While NMPEA is not produced industrially on a large scale, its synthesis can be achieved through chemical or enzymatic methods.
Análisis De Reacciones Químicas
Reactivity: NMPEA is an amine, so it can undergo various chemical reactions.
Common Reactions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: NMPEA serves as a model compound for studying amine metabolism and enzymatic reactions.
Biology: It may play a role in neurotransmitter regulation or other physiological processes.
Medicine: Although not widely studied, NMPEA’s potential therapeutic applications remain an area of interest.
Industry: NMPEA’s industrial applications are limited due to its trace occurrence and lack of large-scale production.
Mecanismo De Acción
- The exact mechanism by which NMPEA exerts its effects is not fully understood.
- It may interact with adrenergic receptors or other cellular targets.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- NMPEA is structurally related to other phenethylamines, such as amphetamine , methamphetamine , and PEA .
- Its uniqueness lies in the N-methyl substitution on the cyclohexane ring.
Remember that NMPEA’s research is ongoing, and its full potential remains to be explored.
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
3-cyclohexyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H21N/c1-11-9-5-8-10-6-3-2-4-7-10/h10-11H,2-9H2,1H3 |
Clave InChI |
IILRAHSGEUAOTG-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)
![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)





![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)

![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)

